(-)-Pinoresinol (-)-Pinoresinol (-)-pinoresinol is an enantiomer of pinoresinol having (-)-1R,3aS,4R,6aS-configuration. It has a role as a plant metabolite.
Brand Name: Vulcanchem
CAS No.: 81446-29-9
VCID: VC0158572
InChI: InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1
SMILES: COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol

(-)-Pinoresinol

CAS No.: 81446-29-9

Reference Standards

VCID: VC0158572

Molecular Formula: C20H22O6

Molecular Weight: 358.4 g/mol

(-)-Pinoresinol - 81446-29-9

CAS No. 81446-29-9
Product Name (-)-Pinoresinol
Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
IUPAC Name 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Standard InChI InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1
Standard InChIKey HGXBRUKMWQGOIE-NSMLZSOPSA-N
Isomeric SMILES COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O
SMILES COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Canonical SMILES COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Appearance Powder
Description (-)-pinoresinol is an enantiomer of pinoresinol having (-)-1R,3aS,4R,6aS-configuration. It has a role as a plant metabolite.
PubChem Compound 12309636
Last Modified Nov 11 2021
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